molecular formula C8H12O3 B2427652 2,6-Dioxaspiro[4.5]decan-10-one CAS No. 2248372-33-8

2,6-Dioxaspiro[4.5]decan-10-one

Cat. No.: B2427652
CAS No.: 2248372-33-8
M. Wt: 156.181
InChI Key: BUNNLXPFBBEQTF-UHFFFAOYSA-N
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Description

Significance of Spiroacetal Scaffolds in Modern Organic Chemistry

Spiroacetal scaffolds, a subset of spirocyclic systems where the spiro atom is flanked by two oxygen atoms, are prevalent in a multitude of natural products exhibiting a wide range of biological activities. These scaffolds are not merely passive structural elements; they often play a crucial role in the biological function of the molecule by providing a rigid framework that orients appended functional groups in a specific spatial arrangement for optimal interaction with biological targets. The development of synthetic methodologies to access these complex structures with high stereocontrol is a testament to their importance in contemporary organic synthesis.

Overview of the 2,6-Dioxaspiro[4.5]decan-10-one Structural Motif and its Related Isomers

The this compound motif features a spirocyclic system where a five-membered tetrahydrofuran (B95107) ring and a six-membered tetrahydropyran (B127337) ring are joined at the anomeric carbon. The numbering of the decane (B31447) framework places the oxygen atoms at positions 2 and 6, and a ketone group at position 10. This specific arrangement distinguishes it from its various isomers, which differ in the ring sizes and the positions of the oxygen atoms and the carbonyl group.

Several isomers of dioxaspiro[4.5]decanone exist, with the relative positions of the oxygen atoms and the ketone functionality defining their unique chemical properties. For instance, the isomeric 1,4-Dioxaspiro[4.5]decan-8-one, where the spiro-acetal is formed from a cyclohexanone (B45756) and ethylene (B1197577) glycol, has been more extensively studied. The structural variations among these isomers lead to differences in their spectroscopic signatures and reactivity.

Properties

IUPAC Name

2,6-dioxaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-2-1-4-11-8(7)3-5-10-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNNLXPFBBEQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(CCOC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248372-33-8
Record name 2,6-dioxaspiro[4.5]decan-10-one
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Isomers of 2,6 Dioxaspiro 4.5 Decan 10 One

The dioxaspiro[4.5]decane framework can have the oxygen atoms and the ketone group at various positions, leading to a number of structural isomers. The properties and, in some cases, the synthetic accessibility of these isomers can differ significantly from that of 2,6-Dioxaspiro[4.5]decan-10-one.

Compound NameCAS NumberMolecular FormulaKey Structural Features
1,4-Dioxaspiro[4.5]decan-8-one4746-97-8C₈H₁₂O₃Spiroketal from 1,4-cyclohexanedione (B43130) and ethylene (B1197577) glycol.
1,6-Dioxaspiro[4.5]decan-10-oneNot availableC₈H₁₂O₃Isomeric to the title compound with a different oxygen arrangement.
6,10-Dioxaspiro[4.5]decane-7,9-dioneNot availableC₈H₁₀O₄Contains two ketone functionalities.
2,6-Dioxaspiro[4.5]decan-9-ol1342244-16-9C₈H₁₄O₃A related alcohol derivative. chemicalbook.com

Reaction Mechanisms and Mechanistic Investigations of 2,6 Dioxaspiro 4.5 Decan 10 One Chemistry

Rearrangement Reactions of Spiroacetal Systems

Spiroacetal systems are known to undergo a variety of rearrangement reactions, often promoted by reducing agents or acids, to yield other heterocyclic structures.

The reducing agent diisobutylaluminum hydride (DIBALH) has been shown to promote novel rearrangements in derivatives of the closely related 1,6-dioxaspiro[4.5]decan-10-yl ring system. acs.org Specifically, the reduction of steroidal spiroacetal methanesulfonates with DIBALH can lead to either 1,6-dioxadecalins or 2,2'-linked ditetrahydrofurans. acs.org

The mechanism of DIBALH reduction typically involves the aluminum atom acting as a Lewis acid, coordinating to an oxygen atom in the substrate. youtube.comchemistrysteps.com This coordination activates the carbonyl or acetal (B89532) group, making it more electrophilic. chemistrysteps.com A hydride is then transferred from the aluminum complex to the electrophilic carbon. youtube.comyoutube.com In the case of spiroacetal methanesulfonates, the reaction proceeds via cleavage of the C-O bond that is anti-coplanar to the departing methanesulfonyl (MsO) group, resulting in an inversion of configuration at the reduced center. acs.org The bulky nature of DIBALH and the use of low temperatures are critical factors that can prevent over-reduction and allow for the isolation of intermediate-like products or rearranged structures. chemistrysteps.com

A systematic investigation into the reductive rearrangement of N-monosubstituted hydroxylamines with DIBALH also highlights the reagent's ability to facilitate ring-expansion reactions, which proceed via a regiospecific rearrangement. clockss.org

The DIBALH-promoted rearrangement of steroidal spiroacetals containing the 1,6-dioxaspiro[4.5]decan-10-yl system serves as a synthetic route to 1,6-dioxadecalins (octahydropyrano[3,2-b]pyrans) and 2,2'-linked ditetrahydrofurans (octahydro[2,2']bifuranyls). acs.org The selectivity of this rearrangement is highly dependent on the stereochemistry of the starting material. acs.org

For instance, the reaction of (23R,25R)-3β-methoxy-5α-spirostan-23-yl methanesulfonate (B1217627) leads to the formation of a 1,6-dioxadecalin derivative. In contrast, its (23S)-isomer rearranges to form a 2,2'-linked ditetrahydrofuran derivative. acs.org This demonstrates that the stereochemical arrangement of the leaving group on the spiroacetal framework dictates which ring system is formed. acs.org These transformations are significant as both the dioxadecalin and ditetrahydrofuran motifs are found in various natural products. acs.orgacs.org

Table 1: Outcome of DIBALH-Promoted Rearrangement of Spiroacetal Methanesulfonates

Starting Material Isomer Major Product Type
(23R,25R)-spirostan-23-yl methanesulfonate 1,6-Dioxadecalin
(23S,25R)-spirostan-23-yl methanesulfonate 2,2'-Linked Ditetrahydrofuran

Data sourced from research on steroidal spiroacetals. acs.org

Intramolecular Hydrogen Atom Transfer Processes in Spirocyclic Ring Formation

Intramolecular hydrogen atom transfer (HAT) is a powerful strategy in organic synthesis for the functionalization of C-H bonds. mdpi.com This process involves the transfer of a hydrogen atom (a proton and an electron) from one part of a molecule to a reactive radical center in another part of the same molecule. mdpi.comsciencedaily.com In the context of spirocyclic systems, HAT reactions can trigger cyclization cascades to form the spiro core.

One method involves the photochemical excitation of carbonyls, such as 1,2-diketones, which can initiate a 1,5-HAT reaction. csic.es This initial HAT event can lead to the formation of a spirocyclic intermediate, which can then be transformed into other useful products. csic.es For example, the Norrish-Yang photocyclization of specific deco-2,3-diuloses, initiated by a 1,5-HAT, allows for the stereocontrolled synthesis of C-ketosides. csic.es

Another approach uses metal catalysts to facilitate HAT. For instance, various nitrogen-containing heterocycles can be constructed when alkenyl sulfonylamides are used as starting materials, proceeding through a metal-catalyzed HAT/Radical-Polar Crossover mechanism. thieme-connect.com The synthesis of spiroketals from pendant hydroxyl groups on a pre-formed pyran ring can also be achieved via oxidative cyclization, a process that involves HAT. researchgate.net Mechanistic studies using deuterated substrates have confirmed that a 1,4-HAT process can be the rate-determining step in some of these transformations. researchgate.net

Nucleophilic Cyclization Pathways to Spirolactones and Spirolactams

Spirolactones, such as 2,6-dioxaspiro[4.5]decan-10-one, and their nitrogen-containing analogs, spirolactams, can be synthesized through various nucleophilic cyclization pathways. These reactions typically involve an intramolecular attack of a nucleophile onto an electrophilic center to close the spirocyclic ring system.

One strategy involves the intramolecular cyclization of a hydroxy acid to form a lactone. youtube.com The mechanism involves the nucleophilic attack of the hydroxyl group onto the carboxylic acid's carbonyl carbon, followed by ring closure and the expulsion of a water molecule. youtube.com Similarly, spirolactones can be prepared via an alkoxycarbonyl radical cyclization-cross-coupling cascade, which allows for the rapid construction of these motifs. nih.gov

The synthesis of spirolactams can be achieved through methods like the Lewis acid-catalyzed dearomative coupling of an arene and an alkyne. acs.org In this process, the fine-tuning of substituents on the aryl ring can have a significant effect on the reaction's outcome, enabling the selective formation of spirolactams. acs.org Nucleophilic cyclization of N-alkyne-substituted pyrrole (B145914) derivatives with hydrazine (B178648) can also afford cyclization products, with the regioselectivity depending on the electronic nature of the substituents on the alkyne. beilstein-journals.org

Role of Oxocarbenium Ion Intermediates in Spiroacetal Reactivity

Oxocarbenium ions are key reactive intermediates in the chemistry of spiroacetals and related compounds like carbohydrates. wikipedia.orgyoutube.com An oxocarbenium ion is a cation characterized by a positive charge delocalized between a carbon and an adjacent oxygen atom, often represented as a resonance hybrid between a carbenium ion and an oxonium ion. wikipedia.org This delocalization provides significant stabilization.

In the context of spiroketalization, oxocarbenium ions are often proposed as intermediates, even in mild acid-catalyzed reactions where their existence may be transient. nih.gov Computational studies suggest that the acid-catalyzed cyclization of a hydroxyenol ether to a spiroketal can proceed through a "one-step, two-stage" mechanism, featuring a transient oxocarbenium ion as a "hidden intermediate". nih.gov

These ions are typically formed by the protonation of a hydroxyl group or an ether oxygen, followed by the loss of a leaving group (like water) or ring-opening. youtube.comumich.edu The resulting planar oxocarbenium ion is then susceptible to attack by a nucleophile from either face. youtube.comcazypedia.org In spiroacetal formation, the nucleophile is an intramolecular hydroxyl group that traps the cation to form the second ring of the spirocycle. The stability and conformation of these oxocarbenium ions are crucial in determining the reaction's stereochemical outcome. cazypedia.orgacs.org

Influence of Electronic Factors and Substituents on Reaction Regio- and Stereoselectivity

The outcome of reactions involving spiroacetals is highly sensitive to electronic factors and the nature of substituents on the reacting molecule. These factors can dictate the regioselectivity (which site reacts) and stereoselectivity (the 3D orientation of the product).

In the DIBALH-promoted rearrangement of spiroacetal methanesulfonates, the stereochemistry of the methanesulfonyl leaving group is the primary factor controlling whether the product is a dioxadecalin or a ditetrahydrofuran. acs.org The reaction proceeds through a transition state where the reacting C-O bond is anti-coplanar to the C-OMs bond, leading to a predictable stereochemical outcome. acs.org

In the synthesis of spirolactams from N-aryl alkynamides, the electronic nature of a para-substituent on the aryl ring plays a critical role. acs.org A p-methoxy group was found to be optimal for related ester substrates, but for amides, a p-tert-butoxy group led to the selective formation of the desired spirolactams. acs.org This demonstrates how subtle electronic tuning of a substituent can completely switch the reaction pathway.

Furthermore, in reactions proceeding through oxocarbenium ion intermediates, the existing stereocenters in the molecule can influence the trajectory of the incoming nucleophile, leading to diastereoselective product formation. For example, in certain diastereoselective aldol (B89426) additions involving chiral oxocarbenium ions, increasing the steric bulk of a substituent can enhance the diastereoselectivity. wikipedia.org The thermodynamic stability of the final spiroketal product can also be a deciding factor, with systems potentially isomerizing to relieve unfavorable steric interactions, even at the cost of an anomeric effect. arkat-usa.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Diisobutylaluminum hydride (DIBALH)
1,6-Dioxadecalin
2,2'-Linked ditetrahydrofuran
(23R,25R)-3β-methoxy-5α-spirostan-23-yl methanesulfonate
Hydrazine
Spirolactone
Spirolactam

Anomeric Effect and its Stereochemical Implications in Dioxaspiroketone Systems

The anomeric effect is a fundamental stereoelectronic phenomenon in organic chemistry that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane (B81311) or similar ring system to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgacs.org This effect, first observed in carbohydrate chemistry, plays a crucial role in determining the conformational preferences and reactivity of various heterocyclic compounds, including spiroketals such as this compound. wikipedia.orgmdpi.com

In spiroketal systems like this compound, the anomeric effect is particularly significant because the spirocyclic nature of the molecule can lead to a "double anomeric effect." chemtube3d.com When both C-O bonds of the spiroketal are in an axial-like orientation with respect to the adjacent ring, the system benefits from two such stabilizing interactions. This dual stabilization strongly favors conformations where both rings are locked in a specific orientation to maximize this effect.

The stereochemical implications for dioxaspiroketone systems are profound. The anomeric effect governs the relative stability of different diastereomers and their conformers. Under thermodynamic control, the formation of a spiroketal will preferentially yield the stereoisomer that can adopt a conformation with the maximum number of anomeric stabilizations. nih.gov For a generic wikipedia.orgacs.org spiroketal system like this compound, this would be the conformer where the C5-O6 and C5-O1 bonds are axial with respect to the tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings, respectively.

While specific experimental data on the conformational equilibrium of this compound is not extensively documented, analysis of related structures provides insight into the structural consequences of the anomeric effect. For instance, X-ray crystallographic studies on derivatives of 1,4-dioxaspiro[4.5]decane have shown a noticeable lengthening of the pseudo-axial C-O bond compared to the pseudo-equatorial C-O bond, which is a direct consequence of the n → σ* hyperconjugation. nih.gov

The table below presents typical bond length and angle data from a related dioxaspiro system that illustrates the structural impact of the anomeric effect.

ParameterDescriptionTypical ValueReference
Pseudo-axial C-O bond lengthThe length of the C-O bond in an axial-like position, weakened by the anomeric effect.~1.439 Å nih.gov
Pseudo-equatorial C-O bond lengthThe length of the C-O bond in an equatorial-like position.~1.424 Å nih.gov
O-C-O bond angleThe bond angle within the dioxolane ring of the spiroketal.~106.25° nih.gov

It is important to note that other factors, such as steric hindrance from substituents, intramolecular hydrogen bonding, and coordination with metal cations, can modulate or even override the anomeric effect, leading to the formation of thermodynamically less stable "non-anomeric" spiroketals. illinois.edunih.gov However, in the absence of such overriding interactions, the anomeric effect remains the primary determinant of stereochemistry in dioxaspiroketone systems.

Advanced Spectroscopic and Analytical Characterization of 2,6 Dioxaspiro 4.5 Decan 10 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H NMR and 13C NMR Analysis

High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy are fundamental techniques for the structural analysis of 2,6-Dioxaspiro[4.5]decan-10-one and its analogues. These methods provide detailed information about the number and types of protons and carbons, respectively, as well as their connectivity.

For instance, the 1H NMR spectrum of a related compound, 1,4-dioxaspiro[4.5]decan-8-one, shows distinct signals corresponding to the different protons in the molecule. chemicalbook.com The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons closer to electronegative oxygen atoms will typically appear at a higher chemical shift (downfield) compared to those further away. For example, in the 1H NMR spectrum of 1,4-dioxaspiro[4.5]decan-8-one recorded in CDCl3, the protons on the dioxolane ring (positions 5 and 6) would be expected to have different chemical shifts from the protons on the cyclohexane (B81311) ring. chemicalbook.com

Similarly, 13C NMR provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the ketone group in this compound would exhibit a characteristic downfield chemical shift, typically in the range of 190-220 ppm. The spiro carbon, being bonded to two oxygen atoms, would also have a distinct chemical shift. For comparison, in a substituted fluorenylspirohydantoin, the spiro-carbon signal appears at δC 73.71 ppm, while the carbonyl carbons are observed at δC 155.34 ppm and δC 171.10 ppm. bas.bg

Below are tables with predicted and reported NMR data for analogues of this compound.

Table 1: 1H NMR Data for 1,4-Dioxaspiro[4.5]decan-8-one Source: SpectraBase chemicalbook.comspectrabase.com

AssignmentChemical Shift (ppm)
H-A4.037
H-B2.512
H-C2.019

Table 2: 13C NMR Data for 1,6-Dioxaspiro[4.5]decane, 7-methyl-, trans- Source: SpectraBase spectrabase.com

Carbon AtomChemical Shift (ppm)
C1108.2
C264.1
C337.1
C424.1
C534.9
C673.2
C733.1
C821.6
C916.5

Two-Dimensional (2D) NMR Techniques (e.g., NOESY) for Stereochemical Assignment

While 1D NMR provides information on chemical shifts and basic connectivity, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the stereochemistry of complex molecules like spiroketals. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful in this regard.

NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. bas.bg This information is vital for determining the relative stereochemistry of substituents on the spirocyclic ring system. By observing cross-peaks between specific protons in the NOESY spectrum, one can deduce their spatial relationships. For example, a NOESY experiment on a substituted fluorenylspirohydantoin was used to fully assign the 1H and 13C NMR chemical shifts and confirm the structure. bas.bg

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound, elucidate its elemental composition, and study its fragmentation patterns, which can provide valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Both GC-MS and LC-MS are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. mdpi.com These methods are widely used for the analysis of complex mixtures and the identification of individual components.

GC-MS is suitable for volatile and thermally stable compounds. rjptonline.org The sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can serve as a "molecular fingerprint" for identification. For example, GC-MS analysis of various natural products has been used to identify numerous compounds, including those with spirocyclic structures. kaust.edu.sanist.gov

LC-MS is more versatile and can be applied to a wider range of compounds, including those that are non-volatile or thermally labile. mdpi.com The sample is separated by liquid chromatography before being ionized and analyzed by the mass spectrometer. LC-MS is particularly useful for studying metabolites and other complex biological molecules.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For example, the molecular formula of 1-oxaspiro[4.5]decan-2-one, C9H14O2, was confirmed by its exact mass of 154.099379685 Da. nih.gov This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Predicted Collision Cross Section (CCS) Values for Structural Insights

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS and represents the effective area of the ion as it travels through a buffer gas. nih.gov CCS values are a characteristic physical property of a molecule and can provide valuable structural insights, helping to differentiate between isomers. youtube.com

The prediction of CCS values using computational methods and machine learning models has become increasingly important, especially when experimental standards are not available. nih.govnih.gov These predicted values can be compared with experimental CCS values to aid in the identification of unknown compounds. nih.gov For instance, predicted CCS values for various adducts of 6,10-dioxaspiro[4.5]decan-8-amine have been calculated to aid in its characterization. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for 6,10-Dioxaspiro[4.5]decan-8-amine Source: PubChemLite uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+158.11756132.8
[M+Na]+180.09950137.6
[M-H]-156.10300138.3
[M+NH4]+175.14410154.1
[M+K]+196.07344138.6
[M+H-H2O]+140.10754127.7
[M+HCOO]-202.10848151.5
[M+CH3COO]-216.12413173.9

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound and its analogues, IR spectroscopy provides definitive evidence for the key structural features, namely the ketone and the spiroketal ether linkages.

The most prominent absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the ketone group. This typically appears as a strong, sharp peak in the region of 1710-1720 cm⁻¹. The exact position can be influenced by the ring strain and electronic environment of the carbonyl group within the spirocyclic system.

Another critical set of absorption bands corresponds to the carbon-oxygen (C-O) single bonds of the spiroketal moiety. These ether linkages give rise to strong, characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 1200 cm⁻¹ and 1000 cm⁻¹. The presence of multiple C-O bonds in the spiroketal structure often results in a complex pattern of absorptions in this region, which can be diagnostic for the spiroketal arrangement itself. The anomeric effect, which stabilizes the spiroketal structure, influences the force constants of these C-O bonds and thus their vibrational frequencies.

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Ketone (C=O)Stretching1720 - 1710
Spiroketal (C-O)Asymmetric Stretching1150 - 1050
Spiroketal (C-O)Symmetric Stretching1050 - 1000

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For chiral molecules like many derivatives of this compound, this technique is indispensable for determining the absolute configuration of stereocenters and for understanding the molecule's conformation in the solid state.

Studies on analogues of this compound have revealed detailed information about their crystal packing and molecular geometry. The spiroketal unit imposes significant conformational constraints on the molecule. The two rings of the spiro system are typically oriented nearly perpendicular to each other. The conformation of the six-membered ring containing the ketone is often a chair or a twisted-chair, influenced by the substituents on the ring.

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, particularly when a heavy atom is present in the structure or through the synthesis of derivatives with a known stereocenter. The solid-state conformation provides insights into intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing arrangement.

Other Spectroscopic Characterization Methods (e.g., Fluorescence Spectroscopy)

While less commonly applied than NMR and IR spectroscopy for this class of compounds, other spectroscopic techniques can provide specialized information. Fluorescence spectroscopy, for instance, is contingent on the presence of a fluorophore within the molecule. The basic scaffold of this compound itself is not inherently fluorescent.

However, if the core structure is functionalized with an aromatic group or another type of fluorophore, then fluorescence spectroscopy can become a powerful tool. In such cases, the technique could be used to study the local environment of the fluorophore, probe for intermolecular interactions, or develop sensitive analytical methods for detection. The fluorescence emission and excitation spectra would be characteristic of the attached fluorophore, but potentially modulated by the spiroketal structure.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable spiroketals. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for purity assessment but also mass spectra that aid in structural confirmation. The fragmentation pattern in the mass spectrum can be indicative of the spiroketal core.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of less volatile or thermally sensitive analogues. Both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures). This is effective for separating isomers and compounds with differing polarities.

Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures). Separation is based on hydrophobicity.

The purity of a sample is typically determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Technique Stationary Phase Typical Mobile Phase Purpose
Gas Chromatography (GC)e.g., PolysiloxaneInert Gas (e.g., He, N₂)Purity assessment, analysis of volatile compounds
Normal-Phase HPLCSilica GelHexane/Ethyl AcetateSeparation of isomers, purification
Reversed-Phase HPLCC18Acetonitrile/WaterPurity assessment, analysis of polar compounds

Computational and Theoretical Studies on 2,6 Dioxaspiro 4.5 Decan 10 One Systems

Molecular Modeling of Spirocyclic Frameworks and Conformational Analysis

The structural rigidity of spiroketals makes them useful for conformational control in heterocyclic compounds. nih.gov Molecular modeling is essential for understanding the three-dimensional arrangement of the spirocyclic framework of 2,6-Dioxaspiro[4.5]decan-10-one. The presence of two fused rings introduces significant conformational constraints.

Computational methods, such as molecular mechanics force fields, are employed to perform conformational searches by systematically or randomly altering torsional angles to generate a multitude of possible conformations. ucsb.edu Each of these conformers is then subjected to energy minimization to identify the low-energy structures. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. For spiroketals, the anomeric effect often plays a crucial role in dictating the most stable conformation. nih.gov

Table 1: Potential Low-Energy Conformers of this compound and Key Dihedral Angles for Analysis. This table is illustrative of the types of data generated in a conformational analysis study and is not based on published experimental data for this specific molecule.

ConformerSix-Membered Ring ConformationFive-Membered Ring ConformationKey Dihedral Angle 1 (O6-C5-C4-C3)Key Dihedral Angle 2 (C1-O2-C3-C4)Relative Energy (kcal/mol)
1ChairEnvelope~60°~35°0.0 (Global Minimum)
2ChairTwist~60°~20°1.5
3Twist-BoatEnvelopeVariable~35°4.2
4BoatEnvelopeVariable~35°6.8

Quantum Chemical Calculations to Investigate Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules like this compound. nih.govrsdjournal.org These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the ether and carbonyl groups would be expected to be electron-rich, while the carbonyl carbon would be electron-poor and thus susceptible to nucleophilic attack.

Table 2: Illustrative Quantum Chemical Properties for this compound. This table represents the type of data obtained from DFT calculations and is for illustrative purposes only.

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVCorresponds to the ionization potential, indicating the energy required to remove an electron.
LUMO Energy-1.2 eVRelates to the electron affinity, indicating the energy released when an electron is added.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.8 DIndicates the overall polarity of the molecule, arising from the asymmetrical distribution of charge.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds like this compound. numberanalytics.combohrium.com By calculating these properties and comparing them with experimental data, the proposed structure can be confirmed.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. numberanalytics.comnih.gov These calculations can help in assigning the complex NMR spectra of spirocyclic systems. The accuracy of these predictions can be enhanced by considering solvent effects and by averaging over multiple low-energy conformations. rsc.org

Infrared (IR) spectroscopy is another technique where computational predictions are highly valuable. The vibrational frequencies and their corresponding intensities can be calculated, allowing for the assignment of the peaks in an experimental IR spectrum. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ketone group would be a key feature.

Table 3: Predicted Spectroscopic Data for this compound. This table is a hypothetical representation of predicted spectroscopic data.

Spectroscopic TechniquePredicted ParameterValue
¹³C NMRChemical Shift of C10 (Carbonyl)~205 ppm
¹H NMRChemical Shift of Protons adjacent to Ethers~3.5 - 4.5 ppm
IR SpectroscopyFrequency of C=O Stretch~1715 cm⁻¹
Mass SpectrometryMonoisotopic Mass170.0943 g/mol

Computational Analysis of Reaction Pathways and Transition States

Computational methods are crucial for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. acs.org For reactions involving this compound, such as its synthesis or subsequent transformations, these calculations can provide a detailed, step-by-step understanding of the process. mdpi.com

The search for transition states, which represent the energy maxima along a reaction coordinate, is a key aspect of this analysis. acs.org Identifying the structure and energy of the transition state allows for the calculation of the activation energy, which determines the reaction rate. Various computational techniques are available to locate transition states and to trace the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the desired reactants and products. acs.org For example, the acid-catalyzed formation of spiroketals from a dihydroxy ketone precursor could be modeled to understand the stereochemical outcome of the reaction. wikipedia.org DFT calculations are frequently employed to investigate reaction mechanisms, including those involving ketones and spirocyclic systems. researchgate.netresearchgate.net

Table 4: Hypothetical Energy Profile for a Reaction Involving this compound. This table illustrates the kind of data generated from reaction pathway analysis and is not based on published results.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials for a hypothetical reaction0.0
Transition State 1Highest energy point leading to an intermediate+15.2
IntermediateA meta-stable species along the reaction path+5.7
Transition State 2Highest energy point leading to the product+12.8
ProductThis compound-10.5

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme, to form a stable complex. mdpi.comresearchgate.net This method is fundamental in drug discovery and design. Given the prevalence of spiroketal motifs in biologically active natural products, understanding how a molecule like this compound might interact with biological targets is of significant interest. wikipedia.org

Table 5: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor. This table is a fictional representation of docking simulation output.

Docking PoseBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-7.8TYR 82, SER 120Hydrogen Bond with C10=O
2-7.5LEU 45, ILE 99Hydrophobic interaction with cyclopentane (B165970) ring
3-7.2ASN 122Hydrogen Bond with O6
4-6.9PHE 85Pi-stacking with the pyran-like ring

Structure Activity Relationship Sar Studies of 2,6 Dioxaspiro 4.5 Decan 10 One Derivatives

Design and Synthesis of Chemically Modified Analogues of Spiroketones

The foundation of any SAR study lies in the strategic design and synthesis of a library of analogues. For spiroketones, chemical modifications can be introduced at various positions, including the spirocyclic core itself, the ketone functionality, and any appended side chains or ring systems.

The synthesis of spiroketone analogues often begins with the construction of the core spirocyclic system. One common approach involves the reaction of a cyclic ketone with a suitable diol or related reagent. For instance, the synthesis of 1,4-dioxaspiro[4.5]decane systems can be achieved by reacting cyclohexanone (B45756) with a diol like ethylene (B1197577) glycol or 3-mercaptopropane-1,2-diol under acidic conditions unimore.it. A similar strategy could be envisioned for 2,6-dioxaspiro[4.5]decan-10-one, potentially starting from a substituted cyclopentane (B165970) derivative. Another synthetic route involves the reaction of a precursor like malonic acid with a cyclic ketone such as cyclopentanone (B42830) in the presence of acetic anhydride (B1165640) and sulfuric acid to form a dioxaspiro-dione intermediate mdpi.com.

Once the spirocyclic core is formed, further derivatization can be undertaken. Research on related spirocycles, such as 1,4-dioxaspiro[4.5]decane derivatives, has shown that a key strategy is the modification of a side chain attached to the spiro-ring. For example, a common synthetic handle is a hydroxymethyl or chloromethyl group on the dioxolane ring, which can then be used to introduce various amine-containing moieties through nucleophilic substitution unimore.it. In one reported series, a tosylated hydroxymethyl group on a dithiaspiro[4.5]decane ring served as a precursor for introducing different amine chains unimore.it. In other cases, palladium-catalyzed aminocarbonylation has been employed to synthesize acrylamide (B121943) derivatives from a 2-acetylcyclohexanone (B32800) precursor, which is then protected as a 1,4-dioxaspiro[4.5]decane researchgate.net. These synthetic methodologies allow for the creation of a diverse set of analogues for biological testing.

Impact of Substituent Effects on the Chemical and Biological Activity Profiles

The introduction of different substituents can profoundly alter a molecule's size, shape, electronics, and lipophilicity, thereby impacting its biological activity. SAR studies on spiroketone analogues have revealed several key trends.

In a series of 1,4-dioxaspiro[4.5]decane derivatives designed as ligands for 5-HT1A and α1-adrenergic receptors, the nature of the substituents on an attached arylpiperazine ring was critical. While the parent compound with a 2-methoxyphenylpiperazine moiety was a potent 5-HT1A agonist, the addition of a second methoxy (B1213986) group to the phenyl ring led to a dramatic loss of affinity at both receptor systems, suggesting that steric bulk in this region is detrimental to binding unimore.it.

Furthermore, modifications to the spirocyclic core itself have significant consequences. The replacement of one or both oxygen atoms in the 1,4-dioxaspiro[4.5]decane ring with sulfur atoms was explored. This heteroatom substitution was found to decrease affinity for α1-adrenoceptors unimore.it. Specifically, replacing the ring oxygen with sulfur in 1,3-oxathiolane (B1218472) derivatives left the affinity for 5-HT1A receptors largely unchanged but did affect the interaction with α1 adrenoceptors unimore.it.

In a different series of spiro compounds, 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, altering a methyl group at the N2 position increased the binding selectivity for M1 over M2 muscarinic receptors. However, this modification also led to a loss of the desired M1 agonist activity, demonstrating a common trade-off between selectivity and potency nih.gov. These findings underscore the sensitivity of biological targets to even minor structural changes.

Table 1: Impact of Substituents on Receptor Affinity for 1,4-Dioxaspiro[4.5]decane Analogues unimore.it
Compound ModificationTargeted Structural MoietyObserved Impact on Biological Activity
Addition of a second methoxy groupArylpiperazine ringDrastic loss in affinity at both 5-HT1A and α1 receptors.
Replacement of ring oxygen with sulfurSpiro[4.5]decane coreProgressive decrease of α1 affinity.
Replacement of piperazine (B1678402) with a flexible amine chainLinker and basic moietyLed to potent and selective 5-HT1A receptor agonists.

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological properties because biological targets like receptors and enzymes are themselves chiral nih.gov. One enantiomer may bind to a receptor with high affinity and elicit a strong response, while the other may bind weakly or not at all nih.gov.

For spiroketones, the spiro-carbon atom is often a chiral center, leading to the existence of enantiomers. The specific spatial orientation of the rings relative to each other, and of any substituents on those rings, can dictate how the molecule fits into a receptor's binding pocket. A study on the crystal structure of a related compound, (6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, confirmed a specific stereochemical arrangement where the cyclohexane (B81311) ring adopts a chair conformation and the two ester substituents are in a 1,3-trans orientation nih.gov. This defined three-dimensional structure is crucial for its interactions.

Correlation between Structural Features and Functional Response

The ultimate goal of SAR studies is to build a clear correlation between specific structural features and the observed functional response, such as agonist or antagonist activity, potency, and selectivity.

For the 1,4-dioxaspiro[4.5]decane series, a clear correlation was established between the nature of the basic moiety and the functional response at serotonergic and adrenergic receptors. The parent compound, featuring a rigid arylpiperazine group, was a potent 5-HT1A partial agonist with moderate selectivity over α1 receptors unimore.itnih.gov. A key structural modification involved replacing the rigid piperazine ring with a more flexible basic amine chain. This change, combined with modifications to the spiro-core, led to the identification of a highly potent and selective 5-HT1A receptor partial agonist unimore.it. This demonstrates that the flexibility and nature of the linker and basic group are critical for optimizing both potency and selectivity.

Conversely, in the study of 1-oxa-2,8-diazaspiro[4.5]decan-3-one muscarinic agonists, substituting the oxygen atom at the 1-position with a basic nitrogen atom was not tolerated for M1 receptor binding nih.gov. This indicates a stringent requirement for an oxygen or carbonyl group at this specific position for receptor interaction. These examples highlight how a deep understanding of SAR allows for the targeted modification of lead compounds to achieve a desired pharmacological profile, moving from a compound with mixed activity to one with high potency and selectivity for a specific biological target.

Applications of 2,6 Dioxaspiro 4.5 Decan 10 One and Its Derivatives in Chemical Research

Role as Versatile Chiral Building Blocks in Complex Organic Synthesis

The spiroketal framework, a central feature of 2,6-dioxaspiro[4.5]decan-10-one, is a recurring motif in a multitude of biologically active natural products. researchgate.net The inherent chirality and conformational rigidity of the spirocyclic system make it an attractive building block in stereoselective synthesis. While specific research on this compound as a chiral precursor is emerging, the broader class of dioxaspiro[4.5]decanes is well-established in this role. For instance, the 1,6-dioxaspiro[4.5]decane core is essential for the biological activity of numerous natural products, including pheromones and antibiotics. researchgate.net The stereoselective synthesis of these and other spiroketal-containing natural products underscores the importance of chiral spirocyclic precursors. acs.org

The synthesis of enantiomerically pure or enriched spiroketals is a key challenge and a testament to their value as chiral building blocks. Methods to achieve this include the use of chiral auxiliaries and asymmetric catalysis. The development of stereoselective routes to access specific isomers of dioxaspiro[4.5]decanes allows for the systematic exploration of structure-activity relationships in medicinal chemistry and the total synthesis of complex natural products. nih.gov

Intermediates in the Total Synthesis of Natural Products and Bioactive Compounds

The 2,6-dioxaspiro[4.5]decane scaffold has been identified as a key intermediate in the synthesis of pharmacologically active compounds. A significant example is its use in the preparation of derivatives that act as opiate receptor μ agonists. google.com This highlights the potential of the 2,6-dioxaspiro[4.5]decane core to serve as a template for the development of new therapeutic agents.

The broader family of dioxaspiro[4.5]decanes has seen extensive use as intermediates in the synthesis of a wide array of natural products and bioactive molecules. The 1,6-dioxaspiro[4.5]decane moiety, for example, is a structural component of the antibiotic (+)-monensin A and the anticancer agent (−)-berkelic acid. researchgate.net Synthetic strategies toward these complex molecules often involve the construction of the spiroketal core as a key step. Furthermore, derivatives such as substituted 1,4-dioxa-8-azaspiro[4.5]decanes have been synthesized and evaluated for their fungicidal activity against plant pathogenic fungi. google.com

A novel Lewis acid-catalyzed Prins/pinacol cascade reaction has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, demonstrating a versatile method for accessing this important scaffold from a range of aldehydes. rsc.org Such synthetic advancements pave the way for the creation of diverse libraries of spiroketal-containing compounds for biological screening.

Exploration in Non-Clinical Technological Applications

Beyond the realm of pharmaceuticals, dioxaspiro[4.5]decane derivatives are being investigated for their potential in various technological applications, leveraging their unique chemical structures and properties.

There is growing interest in developing biodegradable and renewable alternatives to petroleum-based lubricants. In this context, certain derivatives of dioxaspiro[4.5]decanes have been explored as potential biolubricants. For example, novel 1,4-dioxaspiro[4.5]decane compounds derived from oleic acid have been synthesized and their physicochemical properties evaluated. researchgate.net The synthesis involved the reaction of methyl 9,10-dihydroxyoctadecanoate with cyclohexanone (B45756), yielding methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate. researchgate.net The properties of this and related compounds suggest their potential as candidates for biolubricant development. researchgate.net

The rigid, well-defined three-dimensional structure of the spiro[4.5]decane framework makes it an interesting building block for materials science. The synthesis of new oxaspirocyclic compounds, specifically derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, has been reported, and their crystal structures have been analyzed. mdpi.com The presence of intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking, in the crystal lattice of these compounds suggests their potential for the rational design of new materials with specific solid-state properties. mdpi.com The ability to introduce various functional groups onto the spiroketal scaffold opens up possibilities for tuning the optical, electronic, and self-assembly properties of these materials.

Precursors for the Synthesis of Specific Compound Classes (e.g., Tryptamine (B22526) Derivatives)

While direct evidence for the use of this compound as a precursor for tryptamine derivatives is not extensively documented, the synthesis of tryptamines is a significant area of research due to their presence in many biologically active natural products and pharmaceuticals. mdpi.com General synthetic strategies for tryptamine derivatives often involve the Fisher indole (B1671886) synthesis or reductive alkylation of indoles. researchgate.net The functional group transformations required to convert a spiroketal like this compound into a tryptamine would likely involve multiple steps, including ring-opening and introduction of the indole moiety and the aminoethyl side chain. The development of such a synthetic route could provide a novel pathway to access this important class of compounds.

Q & A

Q. What are the established synthetic routes for 2,6-Dioxaspiro[4.5]decan-10-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of spirocyclic ketones like this compound often involves multistep processes. A common approach is the reduction of precursor ketones using agents like NaBH₄ in methanol, followed by purification via column chromatography (e.g., as demonstrated for structurally similar compounds in ). To optimize yield, researchers should:

  • Conduct controlled experiments varying temperature, solvent polarity, and stoichiometry.
  • Use kinetic studies to identify rate-limiting steps.
  • Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to systematically evaluate reaction parameters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Safety measures should align with guidelines for structurally related spiro compounds (e.g., 8-Aminospiro[4.5]decane hydrochloride in and ):

  • Use nitrile gloves and flame-retardant lab coats to prevent skin contact.
  • Employ fume hoods for ventilation and avoid draining residues into water systems.
  • Follow spill containment protocols: vacuum or sweep spills into sealed containers for hazardous waste disposal .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

  • NMR spectroscopy to confirm spirocyclic connectivity and substituent positions.
  • X-ray crystallography for absolute stereochemical assignment, guided by hierarchical digraph rules for stereodescriptors (see for analogous spiro systems).
  • Conformational analysis using computational tools (e.g., DFT) to compare stability of chair-chair vs. boat-chair configurations .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel catalytic systems?

Methodological Answer: Advanced modeling approaches include:

  • Density Functional Theory (DFT) to map electron density and identify reactive sites.
  • Molecular dynamics simulations to study solvent effects and transition states.
  • Machine learning to correlate structural descriptors (e.g., ring strain, hybridization) with reaction outcomes. Researchers should validate predictions with experimental kinetic data .

Q. How can contradictions in spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?

Methodological Answer: Resolving discrepancies requires:

  • Comparative analysis : Cross-reference data with structurally validated analogs (e.g., 6,9-Diazaspiro[4.5]decan-10-one in ).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Error assessment : Quantify instrument sensitivity and sample purity impacts using control experiments .

Q. What methodologies assess the environmental impact of this compound, given limited ecotoxicological data?

Methodological Answer: Given the lack of ecological data (as noted for similar compounds in ), researchers should:

  • Perform QSAR (Quantitative Structure-Activity Relationship) modeling to estimate toxicity.
  • Conduct microcosm studies to evaluate biodegradation pathways.
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design ecotoxicity assays that address knowledge gaps .

Q. How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer:

  • In vitro assays : Screen against enzyme targets (e.g., kinases, cyclases) using high-throughput platforms.
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents and compare bioactivity.
  • Ethical rigor : Align with FINER criteria to ensure ethical and reproducible study designs, avoiding overinterpretation of preliminary data .

Q. Key Considerations for Research Design

  • Data validation : Cross-check synthetic yields, spectral assignments, and biological results with independent methods (e.g., HPLC for purity, isotopic labeling for mechanistic studies).
  • Interdisciplinary collaboration : Integrate chemical synthesis, computational modeling, and bioassay expertise to address complex questions.
  • Ethical and environmental compliance : Adhere to laboratory safety standards () and pre-register experimental protocols to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.